ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate
Overview
Description
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound, in particular, features a unique structure that combines an indole moiety with a pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a pyridine-containing aldehyde, followed by esterification and subsequent cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The indole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the indole or pyridine rings.
Scientific Research Applications
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Indole derivatives, including this compound, have shown potential in drug discovery for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridine rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, inhibit or activate receptors, and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-2-oxoindoline-3-carboxylate
- Ethyl 2-oxo-2-(pyridin-4-yl)acetate
- 3-hydroxy-2-oxo-3-(2-oxo-2-(pyridin-4-yl)ethyl)-2,3-dihydro-1H-indole
Uniqueness
Ethyl {3-hydroxy-2-oxo-3-[2-oxo-2-(pyridin-4-yl)ethyl]-2,3-dihydro-1H-indol-1-yl}acetate stands out due to its combined indole and pyridine structure, which imparts unique chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2-[3-hydroxy-2-oxo-3-(2-oxo-2-pyridin-4-ylethyl)indol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-2-26-17(23)12-21-15-6-4-3-5-14(15)19(25,18(21)24)11-16(22)13-7-9-20-10-8-13/h3-10,25H,2,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPBCAPOKXOTHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=NC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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